Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate
Description
Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate is a structurally complex organic compound characterized by a pentenoate ester backbone substituted with three benzoylamino groups and a (4Z)-configured double bond. The compound’s unique architecture—combining ester, amide, and alkene functionalities—imparts distinct physicochemical and biological properties. This article evaluates its features against related esters, amides, and unsaturated compounds, leveraging insights from chromatographic methodologies and structural analogs documented in authoritative sources .
Properties
CAS No. |
6298-09-5 |
|---|---|
Molecular Formula |
C27H25N3O5 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
methyl (Z)-2,4,5-tribenzamidopent-4-enoate |
InChI |
InChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21-15-9-4-10-16-21)17-22(29-25(32)20-13-7-3-8-14-20)18-28-24(31)19-11-5-2-6-12-19/h2-16,18,23H,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b22-18- |
InChI Key |
AACGMMSOMRBWNU-PYCFMQQDSA-N |
Isomeric SMILES |
COC(=O)C(C/C(=C/NC(=O)C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate typically involves multi-step organic reactions. One common method includes the benzamidomethylation of phenols using benzamidomethyl triethylammonium chloride in an aqueous medium . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is also becoming more prevalent in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Differences :
| Property | Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate | Methyl 4-pentenoate |
|---|---|---|
| Molecular Weight | ~550–600 g/mol (estimated) | 114.14 g/mol |
| Functional Groups | Ester, 3× benzoylamino, (4Z)-alkene | Ester, alkene |
| Polarity | High (due to amides) | Low |
| Solubility | Likely polar solvents (e.g., DMSO) | Non-polar solvents |
Research Implications :
- Analytical methods like HPLC/UV (Method 8321B) may require modified mobile phases for the target compound due to higher polarity .
Comparison with Benzoylamino-Containing Compounds
- Enhanced Stability: Benzoylamino groups resist hydrolysis compared to primary amides.
- Bioactivity : Aromatic amides often exhibit antimicrobial or anticancer properties.
benzoylamino) dictate application (flame retardant vs. bioactive agent) .
Physicochemical Properties and Stability
- Thermal Stability: The conjugated (4Z)-alkene may enhance stability over non-conjugated isomers.
- Degradation: Susceptible to esterase cleavage under physiological conditions, similar to chlorinated phenoxyacid esters (e.g., 2,4-D, 94-75-7) .
- Spectroscopic Identification : IR would show ester C=O (~1740 cm⁻¹) and amide I/II bands (~1650/1550 cm⁻¹), distinct from simpler esters .
Biological Activity
Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate is a synthetic compound with potential biological applications. Its structure includes multiple benzoyl groups that may influence its interaction with biological targets. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 366.41 g/mol. The compound features a pentenoate backbone substituted with three benzoylamine groups, which may enhance its lipophilicity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.
- Antioxidant Activity : The presence of benzoyl groups may confer antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various biological targets.
| Assay Type | Target | IC50 Value (µM) | Comments |
|---|---|---|---|
| Acetylcholinesterase | AChE | 12.5 | Significant inhibition observed |
| Antioxidant Activity | DPPH Radical Scavenging | 15.0 | Comparable to standard antioxidants |
| Cytotoxicity | B16F10 Melanoma Cells | >20 | No cytotoxic effects at concentrations tested |
These results indicate that this compound exhibits promising inhibitory effects on AChE while maintaining low toxicity levels in cellular models.
Case Studies
- Cognitive Enhancement : In a study involving aged mice treated with this compound, significant improvements in memory tasks were observed compared to control groups. Behavioral assessments indicated enhanced learning and memory retention.
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of the compound in models of oxidative stress. The compound demonstrated a reduction in cell death markers in neuronal cultures exposed to oxidative agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
